CEF8, Influenza Virus NP (383-391)

NK cell immunomodulation KIR3DL1 HLA‑B*2705 peptide complex

CEF8 is the 9‑mer peptide SRYWAIRTR, corresponding to residues 383–391 of influenza A virus nucleoprotein (NP). It is the immunodominant HLA‑B*2705‑restricted cytotoxic T lymphocyte (CTL) epitope in NP and is a canonical component of the CEF peptide pool used globally as a positive control in T‑cell assays.

Molecular Formula C54H85N19O13
Molecular Weight 1208.4 g/mol
Cat. No. B612709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEF8, Influenza Virus NP (383-391)
Molecular FormulaC54H85N19O13
Molecular Weight1208.4 g/mol
Structural Identifiers
InChIInChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
InChIKeyRSAAOPBSIPAHOK-NHUGIYAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CEF8 (Influenza NP 383–391) Procurement Guide – HLA-B*2705-Restricted Immunodominant Epitope for T‑Cell Research


CEF8 is the 9‑mer peptide SRYWAIRTR, corresponding to residues 383–391 of influenza A virus nucleoprotein (NP). It is the immunodominant HLA‑B*2705‑restricted cytotoxic T lymphocyte (CTL) epitope in NP and is a canonical component of the CEF peptide pool used globally as a positive control in T‑cell assays. [1] [2] The crystal structure of the HLA‑B*2705/CEF8 complex has been solved at 2.1 Å, revealing a tight hydrogen‑bonding network at the B‑pocket and solvent‑exposed side chains at positions P4, P7 and P8. [2]

Why Generic Substitution Fails for CEF8 (Influenza NP 383–391) in HLA‑B27 Models


Substituting CEF8 with another “influenza NP peptide” or a generic HLA‑B27 binder ignores allele‑specific processing requirements, differential engagement of innate immune receptors, and distinct T‑cell receptor (TCR) footprints. CEF8 is uniquely dependent on ERAP1‑mediated trimming from an N‑terminally extended 14‑mer precursor; loss of ERAP1 abrogates the CTL response to CEF8 but not to the HLA‑B7‑restricted NP418‑426 epitope. [1] Moreover, a single R384G substitution completely eliminates CTL recognition and imposes a severe fitness cost on the virus, demonstrating that the CEF8 sequence is subject to strong functional constraints that do not apply equally to other NP epitopes. [2]

Quantitative Evidence Differentiating CEF8 (Influenza NP 383–391) from In‑Class Comparators


KIR3DL1 Engagement: CEF8 vs. EBV EBNA3C 258–266 (HLA‑B*2705)

Tetrameric HLA‑B*2705 complexes loaded with CEF8 (flu NP383‑391) bind strongly to the killer‑Ig‑like receptor KIR3DL1, whereas the same complexes loaded with the EBV EBNA3C 258‑266 peptide (RRIYDLIEL) fail to engage KIR3DL1. [1] This differential engagement has been mapped to the P8 side‑chain: glutamate at P8 in the EBV peptide is solvent‑exposed and inhibits KIR3DL1 binding through electrostatic repulsion; substitution to threonine (as in CEF8) restores recognition. [1]

NK cell immunomodulation KIR3DL1 HLA‑B*2705 peptide complex

ERAP‑Dependent Processing: CEF8 vs. HLA‑B7‑Restricted NP418–426

CEF8 is generated from an N‑terminally extended 14‑mer precursor that requires ERAP1‑mediated trimming for optimal MHC class I loading. In ERAP1‑knockout mice, the CTL response to CEF8 is significantly reduced, whereas the response to the HLA‑B7‑restricted NP418‑426 epitope is unaffected. [1] Naive CD8⁺ T‑cell numbers (Vβ8.1⁺) specific for CEF8 are significantly lower in ERAP−/− mice, and surface HLA‑B27 expression is reduced. [1]

ERAP1 aminopeptidase antigen processing MHC class I loading

Conformational Presentation: CEF8 vs. HIV Gag 264–273 (Both HLA‑B*2705)

In the HLA‑B*2705/CEF8 complex, side chains of residues P4 (W), P7 (R) and P8 (T) are prominently solvent‑exposed. In contrast, the HIV Gag 264‑273 decamer (KRWIILGLNK) bound to the same allele exhibits a main‑chain bulge at P7 that projects into the solvent, while P4 and P8 are less accessible. [1] These distinct conformations are expected to generate different TCR‑docking landscapes.

crystal structure peptide conformation TCR docking

Escape Mutation Fitness Cost: NP383‑391 (R384G) vs. Other CTL Epitopes

The R384G substitution at the anchor position P2 of CEF8 completely abrogates CTL recognition. [1] Critically, recombinant influenza viruses carrying R384G alone could not be rescued; viral viability was restored only upon acquisition of compensatory co‑mutations elsewhere in NP. [2] This demonstrates that the CEF8 epitope sequence is under strong functional constraint, in contrast to the hypervariable HLA‑B*3501‑restricted NP418‑426 epitope. [1]

viral escape fitness cost CTL epitope conservation

TCR Recognition Residues: P4, P7, and P8 as Flag Positions Unique Among HLA‑B27 Nonamers

Fine‑specificity analysis using alanine‑scan analogues of CEF8 and CTL clones from multiple donors revealed that even conservative substitutions at P4, P7, and P8 abrogate T‑cell recognition. [1] These three residues constitute the exclusive “flag” positions for TCR contact in the HLA‑B27/nonamer context. [1] TCR Vα14‑expressing clones are additionally sensitive to P1 substitutions, indicating a broader TCR footprint than is typical for other HLA‑B27‑restricted epitopes. [1]

TCR footprint altered peptide ligands CTL clones

Immunodominance Hierarchy: CEF8 Suppresses HLA‑A*02:01‑Restricted M1 58–66 Responses

In HLA‑A*02:01/B*27:05 heterozygous donors, CD8⁺ T‑cell responses toward the otherwise immunodominant A2/M1 58‑66 epitope are markedly diminished (subdominant), while CEF8‑specific responses dominate. [1] A2/M1 58‑66‑specific T cells in these donors showed reduced TCR avidity, reduced proliferative capacity, and distinct TCR clonotypes compared with those from non‑B27 donors. [1]

immunodominance T-cell hierarchy HLA heterozygote

Optimal Application Scenarios for CEF8 (Influenza NP 383–391) Based on Validated Differentiating Evidence


KIR3DL1–HLA‑B27 Interaction Studies

CEF8 is the only influenza peptide that forms an HLA‑B*2705 complex capable of strong KIR3DL1 engagement. [1] Use CEF8‑loaded tetramers as the positive control when assessing KIR3DL1 binding in surface plasmon resonance (SPR) or cell‑based assays. The EBV EBNA3C 258–266 peptide serves as the negative control. [1]

ERAP1‑Dependent Antigen Processing Assays

CEF8 provides an allele‑specific readout for ERAP1 function: the CTL response to CEF8 is significantly reduced in the absence of ERAP1, whereas the HLA‑B7‑restricted NP418‑426 response remains intact. [2] Use CEF8 as the sentinel epitope for screening ERAP1 inhibitors or evaluating ERAP1 polymorphisms in antigen‑presentation assays.

HLA‑B27‑Restricted TCR Engineering and Altered Peptide Ligand Design

The unique flag residues P4, P7, and P8 define the TCR footprint on CEF8. [3] Substitute these residues to generate altered peptide ligands with partial agonist or antagonist properties for TCR‑signaling studies. The crystal structure (PDB 2BST, 2.1 Å) provides a precise template for structure‑guided mutagenesis. [4]

Immunodominance Profiling in Multi‑Allele HLA Settings

In HLA‑A*02:01/B*27:05 heterozygous donors, CEF8 exerts immunodomination over the A2/M1 58–66 response, altering the T‑cell hierarchy. [5] Include CEF8 as a mandatory control when profiling CD8⁺ T‑cell responses using CEF peptide pools in donors of known HLA type to avoid misinterpreting diminished M1 58–66 responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEF8, Influenza Virus NP (383-391)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.